Product packaging for C14H19Cl3N2O3(Cat. No.:)

C14H19Cl3N2O3

Cat. No.: B5612773
M. Wt: 369.7 g/mol
InChI Key: KFTSLNYNCPWPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C14H19Cl3N2O3 is a high-purity chemical compound supplied for advanced research and development applications. This chlorinated compound, with a molecular weight of 361.67 g/mol, is characterized by its distinct molecular structure featuring a trichloromethyl group and is provided to support innovation in pharmaceutical and organic synthesis. Researchers utilize this chemical as a key intermediate or building block in the development of novel active pharmaceutical ingredients (APIs) and other complex organic molecules . Its structure suggests potential as a precursor in medicinal chemistry for exploring structure-activity relationships. This product is intended for use in controlled laboratory settings by qualified professionals. It is supplied with comprehensive analytical data, including HPLC purity certification and mass spectrometry confirmation, to ensure batch-to-batch consistency and support rigorous experimental reproducibility. Handle with appropriate safety precautions, using personal protective equipment and operating within a certified fume hood. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19Cl3N2O3 B5612773 C14H19Cl3N2O3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,4-dichloro-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3.ClH/c15-10-4-9(6-18-7-11-2-1-3-20-11)14(12(16)5-10)21-8-13(17)19;/h4-5,11,18H,1-3,6-8H2,(H2,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTSLNYNCPWPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=C(C(=CC(=C2)Cl)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of C14h19cl3n2o3

Established Reaction Pathways for C14H19Cl3N2O3 Synthesis

Traditional synthetic routes to Clomiprop and its analogs are typically multi-step processes that focus on reliability and yield. These pathways involve the sequential formation of the ether linkage and the amide bond.

A common and established pathway for synthesizing the core structure of Clomiprop involves a two-primary-stage process.

Williamson Ether Synthesis: The first stage is the formation of the characteristic phenoxy-ether bond. This is typically achieved by reacting the sodium salt of 2,4-dichloro-3-methylphenol (B1680316) with an ester of 2-chloropropionic acid. The phenol (B47542) is deprotonated by a base like sodium hydroxide (B78521) to form the more nucleophilic phenoxide, which then displaces the chloride ion from the propionate (B1217596) derivative. Subsequent hydrolysis of the resulting ester yields the intermediate compound, 2-(2,4-dichloro-3-methylphenoxy)-propionic acid.

Amide Formation: The second stage involves converting the carboxylic acid group of the intermediate into the final propanamide. A standard and effective method for this transformation is to first convert the carboxylic acid into a more reactive acyl chloride. This is accomplished by treating the 2-(2,4-dichloro-3-methylphenoxy)-propionic acid with a chlorinating agent, such as thionyl chloride (SOCl2). The resulting intermediate, 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride, is then reacted with ammonia (B1221849) (or a suitable amine) in an amination reaction to form the final amide product, Clomiprop. prepchem.com

The success of the synthesis hinges on the purity and reactivity of its precursors and the stability of its intermediates.

Key Precursors:

2,4-Dichloro-3-methylphenol: This substituted phenol provides the aromatic core of the molecule. Its availability and purity are crucial for the initial ether synthesis step.

2-Chloropropionic Acid (or its esters/acyl chloride): This small chiral molecule provides the three-carbon chain and the eventual amide functionality. The choice between using the acid, its ester, or its acyl chloride depends on the specific reaction pathway chosen.

Reaction Intermediates:

2-(2,4-dichloro-3-methylphenoxy)-propionic acid: This is the stable product of the Williamson ether synthesis. Its isolation and purification are critical before proceeding to the amidation step to ensure the high purity of the final product.

2-(2,4-dichloro-3-methylphenoxy)propionyl chloride: This is a highly reactive acyl chloride intermediate. prepchem.com It is typically generated and used immediately (in situ) or with minimal purification due to its sensitivity to moisture. Its formation is key to efficiently driving the final amination reaction.

Optimizing reaction conditions is essential for maximizing yield and minimizing byproducts. In the conversion of the carboxylic acid intermediate to the amide, specific conditions have been documented for analogous processes. For instance, the reaction of 2-(2,4-dichloro-3-methylphenoxy)-propionic acid with thionyl chloride is often performed under reflux, typically for several hours, to ensure complete conversion to the acyl chloride. prepchem.com Excess thionyl chloride is commonly used and is later removed by distillation. prepchem.com

The subsequent amination step requires careful control of temperature and stoichiometry. The reaction of the crude acyl chloride with an amine is often performed in a suitable solvent, such as diethyl ether, in the presence of a base (like aqueous sodium hydroxide) to neutralize the HCl byproduct. prepchem.com The process can yield a final product with good purity after filtration, washing, and recrystallization. prepchem.com

Table 1: Example Reaction Parameters for a Key Synthetic Step This table is based on the synthesis of a structurally similar anilide from the acyl chloride intermediate.

ParameterValue/ConditionPurpose
Reactant 12-(2,4-dichloro-3-methylphenoxy)propionyl chlorideKey Intermediate
Reactant 2Amine (e.g., Ammonia/Aniline)Forms the amide bond
SolventDiethyl EtherProvides a medium for the reaction
Base5% Aqueous Sodium HydroxideNeutralizes HCl byproduct
Reaction Time1 hour (post-addition)Allows for completion of the reaction
TemperatureRoom TemperatureControls reaction rate and selectivity
Overall Yield~66% (for the analogous anilide) prepchem.comMeasures process efficiency

Innovative Synthetic Approaches for this compound

Modern synthetic chemistry aims to improve upon established methods by incorporating principles of efficiency, safety, and environmental responsibility.

The established synthesis of Clomiprop can be evaluated through the lens of green chemistry to identify areas for improvement. Key principles include preventing waste, maximizing atom economy, and using safer solvents and reagents.

Potential green improvements to the established pathway could include:

Alternative Solvents: Replacing solvents like diethyl ether with greener alternatives that have a lower environmental impact and are less hazardous.

Catalytic Processes: Developing catalytic methods for both the etherification and amidation steps would reduce the need for stoichiometric reagents (like thionyl chloride and base), thereby minimizing waste. For example, direct catalytic amidation of the carboxylic acid intermediate would avoid the generation of the acyl chloride and its associated waste streams.

Clomiprop possesses a stereocenter, meaning it exists as two enantiomers (R and S isomers). The established synthesis using 2-chloropropionic acid as a starting material will result in a racemic mixture (an equal mix of both enantiomers) unless a single enantiomer of the precursor is used.

Innovative approaches focus on the stereoselective synthesis to produce a single, desired enantiomer. This is highly desirable as different enantiomers of a chiral molecule often exhibit different biological activities.

Asymmetric Catalysis: A key innovative strategy would be the use of a chiral catalyst during one of the key bond-forming steps. For instance, an asymmetric etherification reaction could be developed to create the chiral center with a specific configuration.

Kinetic Resolution: Another approach is the kinetic resolution of the racemic intermediate, 2-(2,4-dichloro-3-methylphenoxy)-propionic acid. In this method, a chiral catalyst or enzyme is used to selectively react with one enantiomer (e.g., in an esterification or amidation reaction), allowing the other enantiomer to be separated. While effective, this method has a maximum theoretical yield of 50% for a single enantiomer.

Chiral Pool Synthesis: This approach involves starting the synthesis with a readily available, enantiomerically pure precursor. Using either (R)- or (S)-2-chloropropionic acid would, in principle, lead to the corresponding (R)- or (S)-Clomiprop, assuming the stereocenter is not affected in subsequent reaction steps.

The development of such catalytic and stereoselective methods represents a significant advancement in the synthesis of this compound, offering pathways to enantiomerically pure products with greater efficiency and precision.

Design and Synthesis of this compound Analogs and Derivatives

The development of analogs and derivatives of Fluroxypyr-meptyl is a key area of research aimed at discovering compounds with improved efficacy, selectivity, or different physical properties. This often involves structural modifications to the core pyridine (B92270) scaffold or changes to the ester group. acs.orgrsc.org

Structural modification of the Fluroxypyr-meptyl molecule primarily targets the pyridine ring and the ester side chain. The pyridine scaffold is considered a "privileged structure" in medicinal and agricultural chemistry due to its ability to interact with biological targets and its synthetic versatility. researchgate.netrhhz.net

Strategies for scaffold diversification include:

Substitution on the Pyridine Ring: Altering the substituents on the pyridine ring can significantly impact the molecule's biological activity. For instance, replacing the fluorine atom at the 6-position or the chlorine atoms at the 3 and 5-positions with other functional groups could lead to new herbicidal properties.

Scaffold Hopping: This strategy involves replacing the central pyridine core with another heterocyclic system, such as a pyridazine, to explore new chemical space while retaining key binding interactions. acs.orgrhhz.net This can lead to compounds with novel modes of action or improved environmental profiles. rhhz.net

Modification of the Oxyacetic Acid Side Chain: Changes to the linker between the pyridine ring and the ester group can influence the compound's uptake and translocation in plants.

Research into pyridine derivatives is extensive, with numerous studies exploring their synthesis and potential applications in various fields, including agriculture. researchgate.netrsc.org

Table 1: Examples of Structural Modification Strategies
Modification StrategyTarget MoietyRationalePotential Outcome
Ring SubstitutionPyridine RingAlter electronic properties and binding affinity.Modified herbicidal spectrum or potency.
Scaffold HoppingPyridine RingExplore new intellectual property space and discover novel bioactivities. acs.orgrhhz.netCompounds with different modes of action or improved safety profiles. rhhz.net
Side Chain ModificationOxyacetic Acid EsterInfluence physicochemical properties like solubility and uptake.Enhanced performance in different formulations or environments.

The synthesis of homologs and isoelectronic variants represents a more conservative approach to analog design, where changes to the molecule are more subtle.

Homologs: This involves systematically changing the length of the alkyl chain in the ester group. For Fluroxypyr-meptyl, which is the 1-methylheptyl ester, synthesizing a series of esters with different alcohol chains (e.g., ethyl, propyl, butyl) would produce a homologous series. This can be achieved via transesterification of a common intermediate, like methyl fluroxypyr (B1673483), with various alcohols. google.com These modifications can affect the compound's lipophilicity, which in turn influences its absorption and movement within the plant.

Isoelectronic Variants: This strategy involves the replacement of an atom or group of atoms with another that has the same number of valence electrons. For example, one of the chlorine atoms on the pyridine ring could potentially be replaced by a trifluoromethyl group (CF3), or the pyridine nitrogen could be conceptually replaced by a C-H group to yield a benzene (B151609) analog, although this would represent a significant scaffold modification. The synthesis of such variants would require different starting materials and synthetic routes. For instance, a key starting material for fluroxypyr synthesis is pentachloropyridine (B147404) or 3,5-dichloro-2,4,6-trifluoropyridine. tudublin.iechemicalbook.comgoogle.com Creating an isoelectronic variant would necessitate a correspondingly modified initial building block.

Table 2: Synthetic Pathways for Fluroxypyr Ester Derivatives
Derivative TypeGeneral Synthetic ApproachKey IntermediateExample Reaction
Homologs (Alkyl Esters)TransesterificationMethyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetateReaction with different alcohols (e.g., ethanol, propanol) in the presence of a catalyst.
Isoelectronic VariantsDe novo synthesisModified pyridine precursor (e.g., with CF3 instead of Cl)Multi-step synthesis starting from a custom-synthesized heterocyclic core.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for C14h19cl3n2o3

X-ray Crystallography and Solid-State Studies of C14H19Cl3N2O3

Solid-state characterization is fundamental to understanding the three-dimensional arrangement of atoms and molecules in a crystalline substance. For complex organic molecules like this compound, X-ray crystallography is the gold standard for providing unambiguous structural information.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that allows for the precise determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. While extensive single-crystal X-ray diffraction studies have been conducted on the parent drug, Venlafaxine (B1195380) hydrochloride, and its various polymorphic forms, specific crystallographic data for the impurity (1RS)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexane-1,2-diol hydrochloride is not widely available in published literature. researchgate.netnih.gov

The determination of the absolute configuration is particularly important for chiral molecules. biomolther.orgresearchgate.net For the parent compound, Venlafaxine, which is a racemate, resolution of its enantiomers and their characterization has been a subject of interest. nih.gov A hypothetical SC-XRD study on a single crystal of an enantiomer of this compound would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis would not only confirm the connectivity of the atoms but also establish the spatial orientation of the substituents around the chiral centers, denoted by the (1RS) designation in its name.

Hypothetical Crystallographic Data for this compound The following table is a hypothetical representation of data that would be obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes only, as specific experimental data for this impurity is not publicly available.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (Å3)1978.5
Z4
Calculated Density (g/cm3)1.325

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of research in pharmaceutical sciences as different polymorphs can exhibit different physicochemical properties. Venlafaxine hydrochloride is known to exhibit polymorphism, with several forms having been identified and characterized. researchgate.netdrugfuture.com The presence of impurities can influence the crystallization of the main component and may even lead to the formation of new polymorphic forms. google.com

Research into the polymorphism of this compound itself is not extensively documented. However, studies on venlafaxine hydrochloride have shown that different crystallization conditions can lead to various polymorphs, and these are typically characterized using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. researchgate.netcambridge.org

Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) by combining them with a co-former in the same crystal lattice. researchgate.netnih.gov While there have been studies on the co-crystallization of venlafaxine with various co-formers to improve its properties, there is a lack of specific research on the use of this compound as either the API or the co-former in such studies. researchgate.netcsmres.co.uk

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. For this compound, a combination of NMR, MS, and vibrational spectroscopy is essential for its complete characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. High-resolution 1H and 13C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively. For a comprehensive analysis of this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.

While specific high-resolution NMR data for this compound is scarce in the public domain, studies on related venlafaxine impurities provide a basis for expected chemical shifts. researchgate.net A patent for the preparation of venlafaxine hydrochloride provides some NMR data for the parent compound. google.com

Expected 1H NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the structure and data from related compounds. Actual values would need to be determined experimentally.

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons (AA'BB' system)6.8 - 7.3d
-OCH3~3.8s
-N(CH3)2~2.7s
CH-N~3.1m
CH2-N~3.6m
Cyclohexane-diol CH and CH21.1 - 2.0m
-OH (diol)Variablebr s

Expected 13C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the structure and data from related compounds. Actual values would need to be determined experimentally.

Carbon TypeExpected Chemical Shift (ppm)
Aromatic C-O~158
Aromatic C-H114 - 130
Aromatic C (quaternary)~132
C-OH (diol)70 - 80
-OCH3~55
-N(CH3)2~45
CH-N~60
CH2-N~45
Cyclohexane-diol CH220 - 40

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion, which can help to piece together the structure of the molecule. ijrpc.comresearchgate.net

The fragmentation of venlafaxine and its metabolites has been studied, and a common fragmentation pathway involves the cleavage of the bond between the cyclohexyl ring and the ethylamine (B1201723) side chain, often resulting in a stable benzylic cation. acs.org For this compound, a similar fragmentation would be expected, with characteristic losses corresponding to the dimethylamino group and parts of the diol-cyclohexane ring.

Isotopic profiling, which involves the analysis of the relative abundance of different isotopes in a sample, can be a powerful tool for determining the origin of a compound. scielo.org.za While typically used for elements like carbon and nitrogen in ecological and forensic studies, in the context of a synthetic molecule like this compound, precise mass measurements in HRMS can reveal the isotopic cluster, which must match the theoretical distribution for its chemical formula.

Hypothetical Fragmentation Pattern for this compound This table illustrates a plausible fragmentation pathway. The m/z values are based on the protonated molecule [M+H]+ and would need to be confirmed by experimental data.

m/zPossible Fragment IonPlausible Neutral Loss
361.09[M+H]+-
343.08[M+H - H2O]+H2O
325.07[M+H - 2H2O]+2H2O
262.18[C16H24NO]+C2H7N (dimethylamine) and H2O
121.06[C8H9O]+C6H10(OH)2 and C2H7N

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

IR spectroscopy of this compound is expected to show characteristic absorption bands for the O-H stretching of the diol, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy (B1213986) group and the diol, and C-N stretching of the amine. Studies on venlafaxine hydrochloride and its impurities have utilized IR spectroscopy for identification and characterization. drugfuture.comresearchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C bonds of the aromatic and cyclohexane (B81311) rings. Both techniques are also valuable for studying polymorphism, as different crystal forms can exhibit distinct spectral features in the solid state. researchgate.net

Expected IR Absorption Bands for this compound This table presents expected wavenumber ranges for the characteristic functional groups. Specific peak positions would need to be determined from an experimental spectrum.

Functional GroupExpected Wavenumber (cm-1)
O-H (diol, hydrogen-bonded)3200 - 3500 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 2960
C=C (aromatic)1500 - 1600
C-O (methoxy and diol)1000 - 1300
C-N (amine)1000 - 1250

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. For the compound this compound, known as Zuclopenthixol, this method provides valuable information about its structural features, specifically the chromophoric system responsible for the absorption of UV radiation. amazonaws.com

The primary chromophore in the Zuclopenthixol molecule is the thioxanthene (B1196266) ring system. drugbank.comacs.org This tricyclic structure, containing a sulfur atom and an extensive network of conjugated double bonds, readily absorbs light in the ultraviolet region. The absorption of UV energy promotes valence electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. amazonaws.com The resulting π → π transitions are characteristic of such aromatic and conjugated systems and give rise to distinct absorption bands in the UV spectrum.

While comprehensive standalone UV-Vis spectral analyses are not extensively detailed in the literature, data from High-Performance Liquid Chromatography (HPLC) studies utilizing photodiode array (DAD) detectors confirm the compound's significant UV absorbance. These studies report various wavelengths of maximum absorbance (λmax), which are selected for the quantitative detection of the molecule. The specific λmax value can be influenced by the solvent system or the mobile phase composition used during analysis.

Research findings from various chromatographic analyses provide the basis for understanding the UV absorption profile of Zuclopenthixol. For instance, different HPLC methods have utilized detection wavelengths of 228 nm, 230 nm, and 257 nm, indicating strong absorbance in this region of the UV spectrum. oup.comoup.comresearcher.life An analysis using a mobile phase of acetonitrile (B52724), methanol (B129727), and ammonium (B1175870) acetate (B1210297) identified an absorption maximum at 230 nm. oup.com Another study reported a maximum at 228 nm. oup.com These values are consistent with the electronic transitions occurring within the thioxanthene chromophore.

The following table summarizes the reported UV absorption maxima for this compound from various analytical methodologies.

Reported λmax (nm)Analytical Context / Solvent SystemSource Citation
228 nmHPLC-DAD Analysis oup.com
230 nmHPLC-DAD Analysis (Mobile phase: acetonitrile, methanol, 0.1M ammonium acetate) oup.com
257 nmHPLC Analysis (Mobile phase: 0.1 M sodium acetate buffer pH 4.3 and methanol) researcher.life

Computational Chemistry and Molecular Modeling of C14h19cl3n2o3

Quantum Chemical Calculations of C14H19Cl3N2O3

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed for agrochemicals to investigate their intrinsic characteristics. researchgate.netnih.gov

Electronic Structure, Reactivity, and Frontier Orbital Analysis

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. An analysis of Cloransulam-methyl would involve calculating the distribution of electrons and the energies of its molecular orbitals. Key to understanding its reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. malayajournal.org For a molecule in the sulfonamide class, DFT calculations using functionals like B3LYP are common for investigating electronic structures. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. malayajournal.org Regions of negative potential (typically colored red) indicate electron-rich areas prone to attracting positive charges, while positive regions (blue) are electron-poor and attract negative charges.

Table 1: Representative Frontier Orbital Energy Data for this compound (Illustrative)
ParameterEnergy (eV)Significance
EHOMO-6.85Represents electron-donating ability
ELUMO-1.75Represents electron-accepting ability
HOMO-LUMO Gap (ΔE)5.10Indicates chemical stability and reactivity researchgate.netresearchgate.net

Note: The values in Table 1 are illustrative examples based on typical ranges for organic molecules and are intended to represent the type of data generated from quantum chemical calculations, as specific published data for Cloransulam-methyl is not available.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like Cloransulam-methyl is highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation around single bonds. libretexts.org For Cloransulam-methyl, key rotatable bonds would include those connecting the triazolopyrimidine ring system to the sulfonamide group and the sulfonamide to the phenyl ring.

A Potential Energy Surface (PES) map plots the molecule's energy as a function of one or more of these rotational angles (dihedral angles). libretexts.org By mapping the PES, computational chemists can identify the lowest-energy conformations (global and local minima), which are the most likely to exist, as well as the energy barriers between them (transition states). medchemexpress.com Factors influencing conformational preference include steric hindrance between bulky groups and electronic interactions, such as the gauche effect, which can be significant for fluorine-containing compounds. libretexts.orgresearchgate.net Studies on related fluorinated agrochemicals have shown that the orientation of C-F bonds significantly affects molecular polarity and, by extension, physicochemical properties. researchgate.net

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. malayajournal.org This technique is invaluable for studying how a molecule like Cloransulam-methyl interacts with its biological environment.

Ligand-Biomolecular Target Interaction Dynamics

Cloransulam-methyl functions by inhibiting the plant enzyme acetolactate synthase (AHAS), also known as acetohydroxyacid synthase (AHAS). nih.govmedchemexpress.comjscimedcentral.com This enzyme is critical for the biosynthesis of branched-chain amino acids. jscimedcentral.com MD simulations can be used to model the binding of Cloransulam-methyl to the AHAS active site. nih.gov

Such simulations would start with a model of the Cloransulam-methyl-AHAS complex, often generated through molecular docking. researchgate.net The simulation then tracks the movements of the ligand and protein atoms over nanoseconds, revealing the stability of the binding pose and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the complex. core.ac.uk This provides insights into the molecular basis of its inhibitory action. jscimedcentral.com Studies on AHAS have identified key amino acid residues in the binding pocket that interact with this class of herbicides. nih.gov Mutations in these residues can lead to herbicide resistance. jscimedcentral.comnih.gov

Table 2: Key Amino Acid Residues in the AHAS Herbicide Binding Site for Potential Interaction with this compound
ResiduePotential Role in Binding
Arginine (e.g., R376)Forms crucial contacts with the herbicide nih.gov
Tryptophan (e.g., W582)Undergoes conformational change upon binding; forms contacts nih.gov
Proline (e.g., P197)Mutations at this site can confer resistance jscimedcentral.com
Aspartate (e.g., D376)Mutations at this site can confer resistance jscimedcentral.com
SerineCan be involved in hydrogen bonding networks core.ac.uk

Membrane Permeation and Transport Modeling

The ability of a herbicide to reach its target site within a plant, or its mobility in the environment, depends on its ability to cross biological membranes. herts.ac.ukscispace.com MD simulations are a powerful tool for modeling the passive diffusion of small molecules across lipid bilayers. nih.govnih.gov

To study membrane permeation, a simulation system is constructed with a model lipid bilayer separating two aqueous compartments, with Cloransulam-methyl introduced into one. By calculating the potential of mean force (PMF), which represents the free energy profile as the molecule moves along a path perpendicular to the membrane surface, researchers can determine the energy barriers to entry, translocation, and exit. nih.govnih.gov This allows for the quantitative prediction of a molecule's permeability coefficient. Such studies are crucial for understanding the bioavailability and environmental fate of Cloransulam-methyl, which is known to be mobile in soil and has the potential to leach into groundwater. herts.ac.ukepa.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound

QSAR and pharmacophore modeling are ligand-based design methods used to correlate a molecule's structural features with its biological activity, a key practice in the design of new, safer, and more effective chemicals. uninsubria.itresearchgate.net

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., electronic, steric, or hydrophobic properties) to its activity. researchgate.net For a series of related compounds, like the triazolopyrimidine sulfonamides, a QSAR model can predict the herbicidal activity of new, unsynthesized analogues. researchgate.net Cloransulam-methyl has been included in datasets for developing QSAR models to predict the ecotoxicological profiles of emerging pollutants. uninsubria.it These models are vital for prioritizing chemicals for further testing and for regulatory assessment.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. researchgate.netsilicos-it.be A pharmacophore can be generated based on the structure of a known ligand-target complex or by aligning a set of active molecules. researchgate.net While no specific pharmacophore model for Cloransulam-methyl was found, such a model could be developed from its complex with AHAS. This model would then serve as a 3D query to screen virtual libraries for new compounds with the potential to act as AHAS inhibitors. researchgate.net

Inability to Identify Compound "this compound" Precludes Article Generation

Despite extensive searches for the chemical compound with the molecular formula this compound, a specific, recognized chemical name or associated research data could not be identified. The absence of this fundamental information makes it impossible to generate a scientifically accurate and detailed article that adheres to the provided outline.

The user's request for an in-depth article on the computational chemistry and molecular modeling of "this compound" is contingent upon the existence of published research on this specific molecule. This would include studies on the development of predictive models for its biological activity and its use as a scaffold in virtual screening and lead compound design. However, without a common or IUPAC name for this compound, targeted searches for such specific data have proven fruitless.

General searches on the topics of predictive modeling and virtual screening have yielded broad overviews of these computational techniques, but no results specifically pertaining to a compound with the formula this compound. Creating an article based on hypothetical data or by generalizing from unrelated compounds would violate the core instruction for scientifically accurate and specific content.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the inability to identify the compound and locate any corresponding scientific literature. Further investigation would require a specific name or CAS number for the compound .

Biological and Biochemical Investigations of C14h19cl3n2o3

In Vitro Cellular and Molecular Assays of Venetoclax (B612062)

In vitro studies have been fundamental in characterizing the specific molecular interactions and cellular consequences of Venetoclax treatment.

Venetoclax has demonstrated potent cytotoxic activity in tumor cells that overexpress Bcl-2. europa.eu Its primary mechanism involves inducing apoptosis, or programmed cell death. drugs.comashpublications.org In preclinical studies, Venetoclax is cytotoxic to cells that are dependent on Bcl-2 for survival. oncotarget.com Cell-based assays in acute myeloid leukemia (AML) cell lines have determined its half-maximal effective concentration (EC50). For instance, in venetoclax-sensitive AML cell lines MOLM-13 and MV4-11, the EC50 values for reducing relative cell number were 9.0 ± 1.6 nM and 7.8 ± 2.1 nM, respectively. aacrjournals.org In contrast, cell lines like THP-1 and OCI-AML3 were identified as resistant, with higher EC50 values. aacrjournals.org

Ex vivo studies on chronic lymphocytic leukemia (CLL) cells from patients treated with ibrutinib (B1684441) showed that venetoclax (at 5 and 10 nmol/L) induced over 60% apoptosis, highlighting its effectiveness in residual disease. ashpublications.org Furthermore, venetoclax was found to enhance the T-cell mediated killing of AML cells in vitro. hematologyandoncology.net In one study, venetoclax increased the cytotoxicity of DNTs (double-negative T cells) against three different AML cell lines and primary AML samples. hematologyandoncology.net

Table 1: In Vitro Cytotoxicity of Venetoclax in AML Cell Lines
Cell LineSensitivityEC50 (nM)Reference
MOLM-13Sensitive9.0 ± 1.6 aacrjournals.org
MV4-11Sensitive7.8 ± 2.1 aacrjournals.org
OCI-AML3ResistantNot specified aacrjournals.org
THP-1ResistantNot specified aacrjournals.org

Venetoclax's primary mechanism is not direct enzyme inhibition but rather the inhibition of a protein-protein interaction. ashpublications.org It is a BH3-mimetic that binds with high selectivity and affinity to the anti-apoptotic protein Bcl-2. europa.eunih.gov This action displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by Bcl-2. ashpublications.orgnih.gov The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane. nih.govfda.gov This event triggers mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately executing the apoptotic program. europa.euoncotarget.comnih.govfda.gov

Regarding drug metabolism, in vitro studies show that Venetoclax is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5. dergipark.org.trabbvie.ca It is not an inhibitor or inducer of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6 at clinically relevant concentrations. longdom.org However, its own metabolism is sensitive to inhibitors and inducers of CYP3A4. dergipark.org.trabbvie.ca

Venetoclax is highly selective for the Bcl-2 protein. ashpublications.orgnih.gov It binds directly to the BH3-binding groove of Bcl-2, a site critical for its function in preventing apoptosis. europa.eunih.gov This specificity is a key feature, as it does not significantly inhibit other anti-apoptotic proteins like Bcl-xL or Mcl-1 at clinically achievable concentrations. nih.gov This selectivity is important because inhibition of Bcl-xL has been associated with on-target toxicities like thrombocytopenia, as seen with earlier, less-selective BH3 mimetics. nih.gov

In vitro radioligand binding screening assays were conducted to assess off-target activity. At a concentration of 10 μM, Venetoclax showed over 50% displacement in assays for the adenosine-3 (A3), norepinephrine (B1679862) transporter, dopamine-5 (D5), PPARγ, prostacyclin (IP), peripheral benzodiazepine (B76468) (BZD), and serotonin-5a (5-HT5a) receptors. oncotarget.com However, follow-up dose-response assays were performed to determine conclusive binding, suggesting these initial hits may not all be relevant at therapeutic concentrations. oncotarget.com

The core action of Venetoclax is the direct modulation of the intrinsic apoptosis pathway. fda.govoaepublish.com By inhibiting Bcl-2, it restores the cell's natural pathway to programmed cell death. venclextahcp.com The downstream effects include the activation of the caspase cascade, a central component of apoptosis. europa.euoncotarget.com

Research into resistance mechanisms has revealed the role of other signaling pathways. For example, activation of pathways involving kinases such as FLT3-ITD or RAS/PTPN11 can contribute to Venetoclax resistance. mdpi.comascopubs.org These mutations can promote cancer cell survival through the activation of the PI3K-Akt, RAS-MAPK, and STAT5 pathways, which can in turn regulate the expression of other anti-apoptotic proteins like Mcl-1 and Bcl-xL, bypassing the Bcl-2 blockade. mdpi.com Some studies suggest that Venetoclax can also inhibit the Nrf2 antioxidant pathway, leading to increased mitochondrial reactive oxygen species (ROS) and sensitizing cells to oxidative stress. mdpi.com

Preclinical Pharmacological Studies in Research Models (Excluding human clinical data)

In vivo studies using research models have been essential to confirm the anti-tumor activity and understand the pharmacodynamic effects of Venetoclax.

In animal models, Venetoclax has demonstrated significant anti-tumor activity. oncotarget.com Studies in mice with human acute lymphocytic leukemia xenografts showed that Venetoclax induced a reduction in tumor volume. oncotarget.com In a mouse xenograft model using the venetoclax-resistant OCI-AML3 cell line, treatment with 100 mg/kg Venetoclax resulted in a 31.6% average tumor growth inhibition by day 14 compared to the vehicle control. aacrjournals.org

Pharmacodynamic studies in AML xenograft models (MV411) showed that combining Venetoclax with the kinase inhibitor cirtuvivint (B3325501) led to a sustained disruption of Bcl-2 and Mcl-1 complexes with pro-apoptotic proteins Bax and Bim. This resulted in a more than 20-fold increase in mitochondrial Bax/Bak heterodimers and a more than 10-fold increase in cleaved caspase-3, providing in vivo evidence of its apoptosis-inducing mechanism. Toxicological studies in animals noted reversible, dose-dependent reductions in lymphocytes, particularly B-cells, which is an expected consequence of Bcl-2 inhibition. europa.eu In dogs, long-term daily dosing caused a progressive whitening of the hair coat due to a loss of melanin. europa.eu

Table 2: Preclinical Pharmacodynamic Findings for Venetoclax
Animal ModelTumor TypeKey FindingReference
MouseAcute Lymphocytic Leukemia XenograftDose-dependent reduction in tumor volume. oncotarget.com
MouseOCI-AML3 AML Xenograft (Resistant)31.6% tumor growth inhibition with 100 mg/kg dose. aacrjournals.org
MouseMV411 AML XenograftCombination treatment led to >20-fold increase in mitochondrial Bax/Bak heterodimer.
DogGeneral Toxicity StudyReversible reduction in lymphocytes; progressive hair coat discoloration. europa.eu

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

The characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of preclinical development, providing critical insights into its pharmacokinetic profile. uni-konstanz.denih.gov These studies are essential for understanding how a drug is handled by an organism, which informs the design of further efficacy and safety studies. uni-konstanz.denih.gov In vivo ADME studies are typically conducted in various animal models, such as mice, rats, and dogs, to gather data on parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%). srce.hrmdpi.com

Standard preclinical ADME assessments involve a combination of in vitro and in vivo assays. In vitro studies often utilize liver microsomes or hepatocytes from different species (including human) to assess metabolic stability and identify major metabolic pathways and the enzymes involved, such as Cytochrome P450 (CYP) enzymes. nih.govsrce.hr Permeability is frequently evaluated using cell-based models like Caco-2 or MDCK assays. srce.hrualberta.ca In vivo studies in preclinical species then confirm these findings and provide a more complete picture of the compound's disposition. nih.govnih.gov For instance, following administration, blood and plasma concentrations are measured over time to determine key pharmacokinetic parameters. nih.gov Excretion balance studies, often using a radiolabeled version of the compound (e.g., with Carbon-14), quantify the routes and extent of elimination from the body via urine, feces, and sometimes bile. nih.govsgs.commdpi.com

The table below illustrates the typical pharmacokinetic parameters that would be determined for a compound like C14H19Cl3N2O3 in standard preclinical species.

Interactive Data Table: Representative Preclinical Pharmacokinetic Parameters Note: The following data is representative of typical preclinical studies and does not reflect actual measured values for this compound.

ParameterMouseRatDog
Clearance (CL) (mL/min/kg) ModerateModerate to HighLow to Moderate
Volume of Distribution (Vd) (L/kg) 1.51.72.0
Oral Bioavailability (F%) ≥85%15-50%50-98%
Plasma Protein Binding (%) >97%45-70%45-70%
Primary Route of Metabolism CYP3A4CYP3A4CYP3A4

This table is populated with example data from preclinical studies of various compounds to illustrate the type of information gathered. ualberta.canih.gov

Biomarker Identification and Target Engagement in Model Systems

Biomarker identification is a critical step in drug development to monitor a compound's biological activity and therapeutic effect. researchgate.netnih.gov Biomarkers can be molecules, such as genes or proteins, that indicate a normal or abnormal biological process. researchgate.net In preclinical model systems, identifying biomarkers helps to establish a quantitative link between drug exposure, target interaction, and the desired pharmacological response (a PK/PD relationship). uni-konstanz.de

Target engagement confirms that a drug candidate interacts with its intended biological target in a cellular or in vivo context. researchgate.netresearchgate.net This is a crucial validation step, as insufficient engagement at the site of action can lead to therapeutic failure. researchgate.net A variety of assays are available to measure target engagement, including the Cellular Thermal Shift Assay (CETSA), which assesses ligand binding by measuring the thermal stabilization of the target protein. researchgate.net Other methods include Positron Emission Tomography (PET) imaging, which can visualize and quantify drug binding to its target in living systems, and assays that measure the modulation of downstream substrates or pathways. researchgate.netharvard.edu

For this compound (also known as AA147), which is an activator of Activating Transcription Factor 6 (ATF6), key biomarkers are related to the activation of the ATF6 signaling pathway. researchgate.net Studies have demonstrated target engagement by measuring the increased expression of ATF6-regulated genes. researchgate.net

Interactive Data Table: Example of Target Engagement Biomarkers for an ATF6 Activator This table presents findings for the ATF6 activator AA147 from a study in a mouse model of cardiac ischemia/reperfusion. researchgate.net

Biomarker GeneFold Change vs. Control (Ischemia/Reperfusion + AA147)Biological Role
Grp78 (Hspa5) Significantly IncreasedATF6-regulated chaperone, protein folding
Cat (Catalase) Significantly IncreasedATF6-regulated antioxidant enzyme
Erdj4 (Dnajb9) No Significant ChangeATF6-regulated co-chaperone
Atf4 No Significant ChangePERK pathway-regulated transcription factor

The data indicates specific engagement with the ATF6 pathway, as evidenced by the upregulation of its target genes Grp78 and Cat, without affecting the PERK pathway marker Atf4. researchgate.net

Elucidation of Biological Targets and Mechanisms of Action of this compound

Target Deconvolution and Identification Strategies

Target deconvolution is the process of identifying the specific molecular targets with which a compound interacts to produce an observed phenotypic effect. technologynetworks.comoncodesign-services.com This is particularly crucial for compounds discovered through phenotypic screening, where the mechanism of action is initially unknown. Several experimental strategies are employed for target identification. oncodesign-services.com

Commonly used techniques include affinity chromatography, where a modified version of the compound is immobilized to pull down its binding partners from cell extracts. technologynetworks.com Other powerful methods rely on proteomics; for example, limited proteolysis coupled with mass spectrometry (LiP-MS) can identify target binding and even locate the binding site by observing how the compound protects the protein from digestion. biognosys.com Genetic approaches, such as CRISPR/Cas9 knockout screens, can identify genes that are essential for a compound's activity, thereby revealing its target. oxfordglobal.com Computational methods that predict interactions based on the chemical structure of the compound and known ligand-target databases also play a role in generating hypotheses. plos.org

Interactive Data Table: Summary of Common Target Deconvolution Strategies

StrategyPrincipleAdvantages
Affinity Chromatography Immobilized drug captures binding proteins from cell lysates for identification by mass spectrometry. technologynetworks.comDirectly identifies binding partners.
Expression Cloning Libraries of cDNAs (e.g., phage display) are screened for clones that confer binding or resistance to the drug. technologynetworks.comoncodesign-services.comDoes not require chemical modification of the drug.
Proteomics (e.g., LiP-MS, CETSA) Measures changes in protein stability (thermal or proteolytic) across the proteome in the presence of the drug. researchgate.netbiognosys.comUnbiased, can be performed in live cells (CETSA), can provide affinity data. biognosys.com
Genetic Screens (e.g., CRISPR) Identifies genes whose knockout or overexpression leads to altered sensitivity to the compound. oxfordglobal.comDirectly links a gene/protein to the drug's effect. High-throughput.
Computational Prediction Uses algorithms to predict targets based on ligand similarity to compounds with known targets. plos.orgRapid and cost-effective for hypothesis generation.

Mechanistic Pathway Elucidation and On-Target Effects

The primary biological target of this compound (AA147) has been identified as Activating Transcription Factor 6 (ATF6), a key sensor and transducer of the Unfolded Protein Response (UPR). researchgate.net The UPR is a cellular stress response system activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The on-target effect of this compound is the activation of the ATF6 signaling branch of the UPR.

Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to release its N-terminal cytoplasmic domain (p50 ATF6). This active fragment then moves to the nucleus and functions as a transcription factor, upregulating genes that enhance the cell's protein-folding capacity and promote ER-associated degradation (ERAD). researchgate.net The mechanism of action of this compound involves directly promoting this activation process. Research in mouse models has shown that administration of the compound leads to a transient induction of ATF6 target genes, such as the chaperone GRP78/BiP and the antioxidant enzyme catalase. researchgate.net This on-target activity has been shown to be protective in models of ischemia/reperfusion injury. researchgate.net Unintended on-target effects in non-target tissues can occur if the target gene is expressed in healthy tissues where its modulation could lead to toxicity. nih.gov

Research on Off-Target Interactions and Polypharmacology

The characterization of off-target effects is a key part of preclinical research. frontiersin.org It is typically performed using a combination of computational prediction and experimental screening. frontiersin.org In silico approaches can predict potential off-targets by comparing the drug's structure to databases of compounds with known activities. frontiersin.org Experimental approaches involve screening the compound against large panels of proteins, such as kinase panels, to identify unintended interactions. oncotarget.com For example, a study might assess a compound's activity against hundreds of different kinases to see if it has confounding effects on cell signaling pathways. oncotarget.com While the specific off-target profile for this compound is not detailed in the available literature, such investigations would be a standard component of its comprehensive preclinical evaluation.

Interactive Data Table: Illustrative Off-Target Kinase Screening Data Note: This table is a hypothetical representation to illustrate the type of data generated from an off-target screen and does not represent actual data for this compound.

Kinase Target% Inhibition @ 1 µMPotential Implication
Primary Target (e.g., related kinase) 95%Expected On-Target Activity
Off-Target Kinase A 65%Potential for pathway modulation, requires further investigation
Off-Target Kinase B 12%Likely not significant
Off-Target Kinase C (Anti-target) 72%Potential for adverse effects

To generate a scientifically accurate and detailed article on the analytical methods for the chemical compound with the molecular formula this compound, a more specific identifier, such as a common name or a Chemical Abstracts Service (CAS) number, is required.

The molecular formula this compound represents the elemental composition of the compound but does not uniquely identify it. Multiple chemical structures, known as isomers, can share the same molecular formula but exhibit different arrangements of atoms. These structural differences result in distinct chemical and physical properties, which in turn necessitate different and highly specific analytical methods for their quantification and characterization.

Without a specific name or CAS number, it is not possible to retrieve targeted research findings and data pertaining to the precise analytical methodologies for a single, intended compound. Information on techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), mass spectrometry, UV-Vis spectrophotometry, and electrochemical methods is highly dependent on the specific molecular structure and properties of the analyte .

Therefore, to proceed with generating the requested article, please provide the common name or CAS number for the compound of interest. This will ensure that the developed content is accurate, relevant, and strictly focused on the specified substance as per the detailed outline provided.

Development of Analytical Methods for C14h19cl3n2o3 Quantification

Advanced Sample Preparation Strategies for C14H19Cl3N2O3 in Complex Matrices

The accurate quantification of the chemical compound with the formula this compound in complex matrices necessitates robust sample preparation strategies. These matrices, which can range from agricultural products to biological fluids, often contain a multitude of interfering substances that can compromise analytical results. Advanced sample preparation techniques are therefore crucial for isolating the target analyte, removing matrix components, and concentrating the analyte to levels suitable for detection. nih.govthermofisher.com Key strategies employed for this purpose include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. chromatographyonline.comwaters.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and selective technique for sample clean-up and concentration prior to chromatographic analysis. sigmaaldrich.comchromatographyonline.com The principle of SPE involves partitioning the analyte and matrix components between a solid stationary phase and a liquid mobile phase. chromatographyonline.com The selection of the appropriate sorbent and solvent system is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix. sigmaaldrich.com

For a non-polar compound like this compound, a non-polar SPE extraction process is typically employed, using sorbents such as C18 or other polymeric materials. youtube.com The general steps in an SPE procedure are as follows:

Conditioning: The sorbent is activated with a solvent like methanol (B129727) to ensure proper interaction with the sample. chromatographyonline.com

Sample Loading: The pre-treated sample is passed through the SPE cartridge. The non-polar this compound is retained by the non-polar sorbent, while polar interferences pass through. youtube.com

Washing: A solvent or a solvent mixture is used to wash the cartridge, removing any weakly bound interferences. youtube.com The composition of the wash solvent is optimized to maximize the removal of interferences without eluting the target analyte. youtube.com

Elution: A strong, non-polar solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated this compound for analysis. youtube.com

The choice of SPE sorbent is crucial for achieving high recovery and purity. The following table illustrates potential sorbents and their applications for the extraction of moderately non-polar compounds from various matrices.

Sorbent TypeInteraction MechanismTypical Application for Complex Matrices
C18 (Octadecyl)Reversed-phase (non-polar)Aqueous samples, biological fluids
Polymeric SorbentsReversed-phase, ion-exchangeWide range of matrices, including those with high fat content
Graphitized Carbon Black (GCB)AdsorptionRemoval of pigments like chlorophyll

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a widely adopted sample preparation technique, particularly for the analysis of pesticide residues in food and agricultural products. waters.comunirioja.es It involves an initial extraction with a water-miscible solvent, typically acetonitrile (B52724), followed by a partitioning step induced by the addition of salts. waters.com A subsequent dispersive solid-phase extraction (d-SPE) step is used for further clean-up. waters.com

The standard QuEChERS procedure can be adapted based on the specific characteristics of the matrix. For instance, for matrices with high water content, the standard method is often suitable. restek.com However, for low-moisture samples, a hydration step is necessary to ensure efficient extraction. restek.com

Modifications to the QuEChERS method often involve the use of different salt combinations and d-SPE sorbents to effectively remove specific matrix interferences. restek.com For example, for matrices with high lipid content, a sorbent like C18 is often added to the d-SPE step. For pigmented samples, such as those containing chlorophyll, graphitized carbon black (GCB) can be used, although its use requires careful optimization to prevent the loss of planar analytes. researchgate.net

The following table outlines common QuEChERS modifications for different matrix types.

Matrix TypeExtraction Modificationd-SPE Sorbent CombinationPurpose of Sorbents
General (High Water)Standard acetonitrile extractionMgSO4, Primary Secondary Amine (PSA)Remove water and organic acids, sugars, fatty acids. restek.com
High FatAddition of water if low moistureMgSO4, PSA, C18C18 removes lipids and other non-polar interferences. restek.com
Pigmented (e.g., chlorophyll)Standard or modified extractionMgSO4, PSA, Graphitized Carbon Black (GCB)GCB removes pigments and sterols.
Acidic AnalytesUse of acidified acetonitrileMgSO4, NaCl (no citrate (B86180) buffers)Ensures acidic analytes are in a neutral form for better extraction into the organic phase. eurl-pesticides.eu

Research findings demonstrate that modifications to the QuEChERS method can significantly improve analyte recovery and reduce matrix effects. For example, the use of different buffering salts during the extraction step can influence the pH and, consequently, the extraction efficiency of pH-dependent compounds. eurl-pesticides.eu Similarly, the selection and amount of d-SPE sorbents are critical for obtaining clean extracts without significant loss of the target analyte. restek.com The effectiveness of these strategies is typically evaluated through validation studies that assess accuracy, precision, and recovery. ich.org

Environmental Fate and Degradation Studies of C14h19cl3n2o3

Environmental Persistence and Distribution of C14H19Cl3N2O3

Triclopyr (B129103) butoxyethyl ester is generally considered non-persistent in the environment due to its rapid degradation into triclopyr acid. epa.govepa.gov The persistence and distribution of TBEE are influenced by sunlight, temperature, pH, and microbial activity. researchgate.netresearchgate.net

Photolysis, or degradation by sunlight, is a significant pathway for the transformation of TBEE in aquatic systems. mass.gov The rate of photodegradation is influenced by the intensity of sunlight and the properties of the water. mass.govoregonstate.edu In laboratory studies, the photolysis half-life of TBEE in water when exposed to sunlight was approximately 26 hours. oregonstate.edu The process involves the conversion of the ester to triclopyr acid, which itself is also subject to rapid photodegradation. mass.govoregonstate.edu The photodegradation of triclopyr acid in water can have a half-life as short as 10 hours under laboratory conditions. mass.gov In natural water, the main photodegradation product of the resulting triclopyr acid is oxamic acid, along with other low-molecular-weight organic acids. researchgate.net

Hydrolysis is a primary degradation pathway for TBEE in both soil and water. epa.govepa.gov The ester rapidly hydrolyzes to form triclopyr acid and 2-butoxyethanol (B58217). epa.govresearchgate.net This transformation is highly dependent on pH and temperature, with the rate increasing significantly at higher pH values and warmer temperatures. researchgate.netmass.gov

In natural waters with a pH of 6.7, TBEE has a hydrolysis half-life of about 0.5 days. epa.govresearchgate.net However, this can vary widely; laboratory studies have recorded hydrolysis half-lives ranging from over 500 days in acidic conditions (pH 4) to less than a day in alkaline conditions (pH 9) at 25°C. researchgate.netmass.gov In soil, the hydrolysis of TBEE to triclopyr acid is even more rapid, with a reported half-life of about three hours. epa.govresearchgate.net Less than 3.2% of the applied TBEE remained in three different soil types after 48 hours. epa.gov The resulting triclopyr acid is stable to hydrolysis. mass.gov

Table 1: Hydrolysis Half-life of this compound (TBEE) in Water at 25°C

pH Half-life (Days)
4 533 researchgate.net
5 84 oregonstate.edu
6.7 0.5 epa.govresearchgate.net
7 21.8 researchgate.net / 8.7 oregonstate.edu

The mobility of TBEE and its primary degradant, triclopyr acid, in soil and water systems is governed by their adsorption characteristics. TBEE itself has low water solubility (6.81 ppm) and a high octanol-water partition coefficient (Kow of 12,589), suggesting a tendency to adsorb to organic matter. researchgate.net However, due to its rapid hydrolysis to the more mobile triclopyr acid, the mobility of the parent ester is limited. invasive.org

Biotransformation and Biodegradation Mechanisms of this compound

Microbial activity is a crucial factor in the degradation of TBEE and its subsequent metabolites in the environment, particularly in soil. researchgate.net

In soil, the primary route of dissipation for triclopyr acid (formed from the rapid hydrolysis of TBEE) is microbial degradation. researchgate.net This process is more efficient under aerobic conditions and is influenced by soil temperature and moisture. researchgate.netusask.ca The main microbial degradation pathway involves the breakdown of triclopyr acid into 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and, to a lesser extent, 3,5,6-trichloro-2-methoxypyridine (TMP), with the ultimate end product being carbon dioxide. researchgate.net

Studies using the bacterium Pseudomonas aeruginosa have demonstrated its ability to degrade TBEE. walshmedicalmedia.com In these studies, TBEE was completely degraded at concentrations of 10 mg/l and 25 mg/l within a few days. walshmedicalmedia.com The identified intermediate metabolites during this bioremediation process included triclopyr acid, 3,5,6-trichloro-2-pyridinol, and 2,4,6-trichloro benzene (B151609) amine. walshmedicalmedia.com The 2-butoxyethanol formed during the initial hydrolysis of TBEE is also rapidly degraded by microbial processes. epa.gov

Table 2: Key Metabolites of this compound Degradation

Parent Compound Primary Degradation Process Key Metabolites
Triclopyr butoxyethyl ester (TBEE) Hydrolysis Triclopyr acid epa.govresearchgate.net
2-Butoxyethanol epa.govresearchgate.net
Triclopyr acid Microbial Degradation 3,5,6-trichloro-2-pyridinol (TCP) researchgate.net
3,5,6-trichloro-2-methoxypyridine (TMP) researchgate.net
Carbon Dioxide (CO2) researchgate.net

The biotransformation of TBEE is initiated by enzymatic processes, both within microorganisms and plants. The initial, rapid hydrolysis of the ester bond in TBEE to form triclopyr acid is a key enzymatic step. invasive.org While specific environmental enzyme systems have not been extensively detailed in the provided search results, the degradation by microorganisms like Pseudomonas aeruginosa implies the involvement of bacterial enzymes capable of cleaving the ester and subsequently breaking down the pyridine (B92270) ring of the triclopyr acid metabolite. walshmedicalmedia.com Studies in goats did not find that TBEE altered the cytochrome P(450) enzyme content in the liver, suggesting that this specific enzyme system may not be a primary route for its metabolism in that species. nih.gov In plants, both ester and salt formulations are hydrolyzed to the acid form, which is the phytotoxic agent. researchgate.netinvasive.org

Table 3: Compound Names

Chemical Formula Common Name/Abbreviation
This compound Triclopyr butoxyethyl ester (TBEE)
C7H4Cl3NO3 Triclopyr acid
C5H2Cl3NO 3,5,6-trichloro-2-pyridinol (TCP)
C6H4Cl3NO 3,5,6-trichloro-2-methoxypyridine (TMP)
C6H14O2 2-Butoxyethanol
C7H10Cl3N 2,4,6-trichloro benzene amine
C2H3NO3 Oxamic acid

Ecological Research on Prochloraz Impact (Excluding direct toxicity profiles)

The introduction of the fungicide Prochloraz into the environment prompts a cascade of interactions with various ecological components. Research has focused on understanding its persistence, effects on non-target organisms, and its influence on crucial ecosystem processes. Studies have particularly illuminated the impact of Prochloraz on soil microbial communities and their functions, which are vital for soil health and nutrient cycling.

One of the key areas of investigation has been the effect of Prochloraz on the balance between fungal and bacterial populations in the soil. As a fungicide, its primary mode of action is to inhibit the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. This leads to a significant reduction in fungal biomass in treated soils. For instance, a laboratory study demonstrated a substantial decrease in ergosterol content, a biomarker for fungal biomass, at various application rates of Prochloraz. nih.govresearchgate.net

Conversely, the impact on soil bacterial communities appears to be less detrimental and, in some cases, even stimulatory. The reduction in fungal competition may create a niche for bacteria to thrive. Some studies suggest that certain bacterial communities can utilize Prochloraz as a source of energy and nutrients, leading to an increase in their population and activity. nih.govresearchgate.net This shift in the microbial community structure, from a fungal-dominated to a bacterial-dominated environment, can have cascading effects on soil processes.

The influence of Prochloraz extends to the enzymatic activities within the soil, which are critical for the decomposition of organic matter and nutrient turnover. Research has shown that the application of Prochloraz can lead to an increase in the activity of several key soil enzymes, including dehydrogenase, urease, β-glucosidase, and phosphatase. nih.govresearchgate.net This enzymatic stimulation is likely a consequence of the increased bacterial activity, as these microorganisms are primary producers of extracellular enzymes.

Interactive Data Tables

Half-life of Prochloraz in Different Environmental Compartments

Environmental CompartmentConditionHalf-life (Days)Reference
Soil (Silty Clay)Field Test7.6 osti.gov
Soil (Silty Clay)Room Laboratory24.4 osti.gov
Soil-8.89 - 18.02 nih.gov
Apple-5.79 - 12.38 nih.gov
WaterpH 9.2~16.2 nih.gov
WaterpH 4.0~18.8 nih.gov
WaterpH 7.0~23.8 nih.gov

Effect of Prochloraz on Soil Fungal Biomass and Enzymatic Activities

Prochloraz Dosage (L ha⁻¹)Decrease in Ergosterol (%)Change in Dehydrogenase ActivityChange in Urease ActivityChange in β-glucosidase ActivityChange in Phosphatase ActivityReference
172.3IncreasedIncreasedIncreasedIncreased nih.govresearchgate.net
280.8IncreasedIncreasedIncreasedIncreased nih.govresearchgate.net
483.1IncreasedIncreasedIncreasedIncreased nih.govresearchgate.net

Advanced Applications and Emerging Research Opportunities for C14h19cl3n2o3

C14H19Cl3N2O3 as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule used to study and manipulate biological systems. For this compound to be developed as a chemical probe, it would need to exhibit high potency, selectivity, and a well-understood mechanism of action. The initial steps would involve screening the compound against a wide array of biological targets, such as enzymes and receptors, to identify any specific interactions.

Should this compound be found to selectively modulate a particular protein, it could be invaluable for dissecting complex biological pathways. For instance, if it were to inhibit a specific kinase, it could be used to elucidate the role of that kinase in cell signaling cascades related to diseases like cancer or inflammation. The development of fluorescently labeled or biotinylated analogs of this compound would further enhance its utility, allowing for the visualization of its target within cells and the isolation of its binding partners.

Table 1: Hypothetical Target Profile for this compound as a Chemical Probe

Target ClassPotential Biological PathwayRationale for Interaction
KinasesOncogenic SignalingNitrogen heterocycles are common in kinase inhibitors.
ProteasesInfectious DiseaseChlorinated compounds can form covalent bonds with active site residues.
Ion ChannelsNeurotransmissionComplex organic molecules can act as channel blockers or modulators.
Nuclear ReceptorsMetabolic RegulationThe lipophilic nature may allow for cell permeability and nuclear localization.

Explorations of this compound in Materials Science and Nanotechnology Research

The structural features of this compound also suggest potential applications in materials science. The presence of aromatic rings and polar functional groups could allow for self-assembly into ordered structures, such as liquid crystals or organic semiconductors. The chlorine atoms could be leveraged to tune the electronic properties of the material.

In nanotechnology, this compound could be explored as a building block for functional nanomaterials. For example, it could be incorporated into polymers to create materials with specific optical or electronic properties. It might also be used to functionalize the surface of nanoparticles, enabling them to be targeted to specific cells or tissues for applications in drug delivery or medical imaging.

Table 2: Potential Applications of this compound in Materials Science

Application AreaPotential Role of this compoundKey Structural Features
Organic ElectronicsComponent of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).Aromatic system, potential for π-π stacking.
Functional PolymersMonomer or additive to impart specific properties.Reactive functional groups for polymerization.
NanosensorsSensing element for detecting specific analytes.Binding sites for target molecules.
Smart MaterialsComponent of stimuli-responsive materials.Potential for conformational changes in response to light or pH.

Future Perspectives in Rational Design and Discovery of this compound-based Compounds

The future of research on this compound and its derivatives will heavily rely on rational design and combinatorial chemistry approaches. Once an initial biological activity or material property is identified, structure-activity relationship (SAR) studies will be crucial. This involves systematically modifying the structure of this compound and evaluating the impact on its function.

Computational modeling and in silico screening will play a pivotal role in guiding the synthesis of new analogs. By understanding the three-dimensional structure of the target protein or the desired material property, researchers can design new molecules with improved potency, selectivity, and physical characteristics. The ultimate goal would be to develop a library of this compound-based compounds with a diverse range of applications, from targeted therapeutics to advanced functional materials.

Q & A

Q. Toolchain :

  • Software: Gaussian, ORCA, or CP2K for quantum calculations.
  • Databases: NIST Chemistry WebBook for benchmarking spectral predictions.

How to ensure ethical compliance in environmental impact studies of this compound?

Advanced Research Question
Methodological Answer :

Regulatory Alignment : Compare detected environmental concentrations with EPA guidelines (e.g., maximum contaminant levels).

Stakeholder Engagement : Involve environmental chemists and policymakers in study design to address societal implications.

Transparency : Disclose limitations (e.g., detection limits of GC-MS) in publications .

Case Study : Groundwater studies should include longitudinal sampling to assess bioaccumulation risks.

How to optimize multi-step synthesis routes for this compound with conflicting intermediates?

Advanced Research Question
Methodological Answer :

Constraint Analysis : Use automated tools (e.g., constraint solvers) to identify over-constraining reaction conditions .

In-Line Analytics : Integrate PAT (Process Analytical Technology) like FTIR monitoring to track intermediate stability.

Contradiction Resolution : Apply TRIZ principles to balance trade-offs (e.g., yield vs. purity) by adjusting catalysts or solvent polarity .

Example : Replace a moisture-sensitive reagent with a stabilized analog to prevent intermediate hydrolysis.

How to structure a research paper on this compound to emphasize methodological rigor?

Basic Research Question
Methodological Answer :

Introduction : Contextualize the compound’s applications (e.g., agrochemical precursor) and knowledge gaps.

Methods : Detail instrumentation (e.g., HPLC column type, NMR frequency) to enable replication.

Results : Use tables to compare yields, purity, and spectral data across trials.

Discussion : Address contradictions by hypothesizing causes (e.g., stereochemical instability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.